molecular formula C23H23IN2O5 B10956094 (5Z)-5-(4-butoxy-3-iodo-5-methoxybenzylidene)-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-(4-butoxy-3-iodo-5-methoxybenzylidene)-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B10956094
M. Wt: 534.3 g/mol
InChI Key: ANTXHJKQHYHQFI-BOPFTXTBSA-N
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Description

(5Z)-5-(4-butoxy-3-iodo-5-methoxybenzylidene)-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(4-butoxy-3-iodo-5-methoxybenzylidene)-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrimidine core: This can be achieved through a condensation reaction between a suitable aldehyde and a urea derivative under acidic or basic conditions.

    Introduction of the butoxy and methoxy groups: These groups can be introduced via nucleophilic substitution reactions using appropriate alkyl halides.

    Formation of the benzylidene moiety: This involves a condensation reaction between the pyrimidine derivative and a suitable benzaldehyde derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(4-butoxy-3-iodo-5-methoxybenzylidene)-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various types of chemical reactions, including:

    Oxidation: The methoxy and butoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzylidene moiety can be reduced to form the corresponding benzyl derivative.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines (R-NH2) and thiols (R-SH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a methoxybenzaldehyde, while substitution of the iodine atom with an amine can yield an aminopyrimidine derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes, such as enzyme activity or receptor binding.

    Medicine: It has potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: It can be used in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-(4-butoxy-3-iodo-5-methoxybenzylidene)-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of functional groups, which confer specific reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C23H23IN2O5

Molecular Weight

534.3 g/mol

IUPAC Name

(5Z)-5-[(4-butoxy-3-iodo-5-methoxyphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C23H23IN2O5/c1-4-5-9-31-20-18(24)12-15(13-19(20)30-3)11-17-21(27)25-23(29)26(22(17)28)16-8-6-7-14(2)10-16/h6-8,10-13H,4-5,9H2,1-3H3,(H,25,27,29)/b17-11-

InChI Key

ANTXHJKQHYHQFI-BOPFTXTBSA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1I)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=CC(=C3)C)OC

Canonical SMILES

CCCCOC1=C(C=C(C=C1I)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC(=C3)C)OC

Origin of Product

United States

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